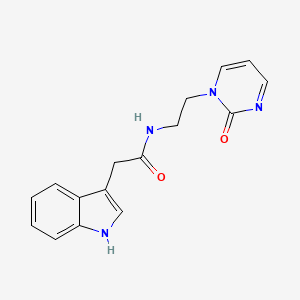

2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(17-7-9-20-8-3-6-18-16(20)22)10-12-11-19-14-5-2-1-4-13(12)14/h1-6,8,11,19H,7,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRMGKQYCQPTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=CC=NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a derivative of indole and pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with pyrimidine-containing compounds. The reaction conditions often include solvents like ethanol and catalysts such as piperidine. The yield and purity of the synthesized compound can be optimized through various purification techniques including crystallization and chromatography.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity , particularly against solid tumors such as colorectal and lung cancers. A study highlighted that indole derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, compounds related to this structure have shown cytotoxic effects in vitro against several cancer cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460 (lung carcinoma) using assays like MTT to assess viability .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties . It has been tested against various bacterial strains, showing low minimum inhibitory concentrations (MICs). For instance, derivatives have been reported to exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.98 μg/mL . This suggests potential applications in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation by binding to tubulin, which is crucial for mitotic spindle assembly during cell division .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation .

- Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several studies have focused on the efficacy and safety profiles of indole derivatives:

- Study on Colorectal Cancer : A study investigated the effects of a related indole derivative on HT29 cells, revealing that treatment led to a significant decrease in cell viability and induced apoptosis markers .

- Antimicrobial Evaluation : Another study evaluated a series of indole-pyrimidine derivatives against MRSA, demonstrating that modifications in the side chains significantly influenced their antimicrobial potency .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Comparable Compounds

Key Differences and Implications

(a) Heterocyclic Ring Modifications

- Pyrimidinone vs. Pyridazinone: The target compound’s 2-oxopyrimidine ring (6-membered) contrasts with pyridazinone derivatives (6-oxopyridazin-1-yl, 5-membered) in and .

- Dihydropyrimidinone with Benzylthio (): The addition of a sulfur-containing benzyl group increases lipophilicity (logP ~3.5 estimated), which could enhance membrane permeability but reduce aqueous solubility .

(b) Functional Group Additions

- Coumarin-Oxygen Linker () : The coumarin moiety in N-[2-(1H-indol-3-yl)ethyl]-2-(2-oxo-2H-chromen-4-yloxy)acetamide enhances antioxidant activity via radical scavenging, outperforming ascorbic acid in vitro .

Preparation Methods

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- Indole-3-acetic acid derivative : Serves as the carboxylic acid component.

- 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine : Provides the amine nucleophile for acetamide formation.

Key bond-forming steps include:

- Amide coupling between the carboxylic acid and amine.

- Construction of the pyrimidinone ring system.

Route 1: Direct Amide Coupling

Starting Materials

- 1H-Indole-3-acetic acid (CAS 879-37-8)

- 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine (hypothetical intermediate)

Procedure

- Activation of the carboxylic acid :

- 1H-Indole-3-acetic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) in anhydrous dichloromethane at 0–5°C for 2 hours to form the corresponding acid chloride.

- Reaction :

$$

\text{Indole-3-acetic acid} + \text{SOCl}2 \rightarrow \text{Indole-3-acetyl chloride} + \text{SO}2 + \text{HCl}

$$

- Amide bond formation :

- The acid chloride is reacted with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base.

- Conditions : Stirred in tetrahydrofuran (THF) at room temperature for 12 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, 70% ethyl acetate/hexane).

Challenges and Optimization

Route 2: Sequential Ring Assembly and Coupling

Synthesis of 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine

- Pyrimidinone formation :

- Ethyl acetoacetate reacts with urea in ethanol under reflux to form 6-methyl-2-oxopyrimidin-4(1H)-one.

- Modification : The pyrimidinone is alkylated with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base.

- Reaction :

$$

\text{6-Methyl-2-oxopyrimidin-4(1H)-one} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \rightarrow \text{2-(2-Oxopyrimidin-1(2H)-yl)ethylamine} + \text{KCl} + \text{H}2\text{O}

$$

Coupling with Indole-3-acetic Acid

- Utilizes carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dichloromethane.

- Yield : 55–70% after recrystallization from ethanol.

Route 3: Solid-Phase Synthesis

Methodology

- Resin functionalization : Wang resin is preloaded with Fmoc-protected 2-(2-oxopyrimidin-1(2H)-yl)ethylamine.

- Deprotection : Fmoc removal using 20% piperidine in DMF.

- Coupling : Indole-3-acetic acid is activated with HBTU/DIPEA and coupled to the resin-bound amine.

- Cleavage : TFA/water (95:5) liberates the product, which is precipitated in cold diethyl ether.

Advantages

- High purity (>90%) without chromatography.

- Scalability for combinatorial libraries.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 45–60% | 55–70% | 70–85% |

| Purity | 85–90% | 90–95% | >95% |

| Scalability | Moderate | High | High |

| Cost | Low | Moderate | High |

| Technical Complexity | Low | Moderate | High |

Table 1: Comparison of synthetic routes for 2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide.

Characterization and Validation

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) :

- δ 10.85 (s, 1H, indole NH), 8.15 (d, J = 7.2 Hz, 1H, pyrimidinone H5), 7.45–6.95 (m, 5H, aromatic), 4.25 (t, J = 6.0 Hz, 2H, CH2N), 3.55 (s, 2H, CH2CO), 3.40 (q, J = 6.0 Hz, 2H, CH2NH).

- HRMS (ESI+) : m/z calcd for $$ \text{C}{16}\text{H}{17}\text{N}4\text{O}2^+ $$: 297.1345; found: 297.1348.

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

Industrial and Regulatory Considerations

Patent Landscape

- No direct patents claim this compound, but related acetamide derivatives are protected under WO2004060890A1.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, and how are reaction conditions optimized?

- The synthesis involves multi-step reactions, starting with the construction of the indole and pyrimidine moieties via condensation reactions. Catalysts like palladium or copper complexes are often used to facilitate coupling steps, with temperature control (e.g., 60–80°C) critical for yield optimization . Solvent selection (e.g., DMSO or acetonitrile) and pH adjustments are also key for stabilizing intermediates .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural confirmation. Purity is assessed via HPLC (>95%) and thin-layer chromatography (TLC). Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Initial studies report antimicrobial (e.g., E. coli MIC assays) and anticancer (e.g., MTT assays on HeLa cells) activities. Protocols involve dose-response curves (1–100 µM), with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity in multi-step reactions?

- Use Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios). Continuous flow reactors (lab-scale) improve efficiency by minimizing side reactions . Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives?

- Systematic substitution on the indole (e.g., methoxy groups) and pyrimidine rings (e.g., halogenation) is followed by biological testing. Comparative tables (e.g., Table 1 in ) highlight that electron-withdrawing groups on pyrimidine improve anticancer activity, while bulky indole substituents reduce bioavailability.

Q. How should researchers address contradictions in biological activity data across studies?

- Standardize assay conditions (cell lines, incubation time) and validate findings using orthogonal methods (e.g., apoptosis assays vs. cell cycle analysis). Meta-analyses of published IC₅₀ values can identify outliers due to protocol variability .

Q. What experimental approaches elucidate the compound’s mechanism of interaction with biological targets?

- Surface Plasmon Resonance (SPR) measures binding kinetics (KD values) to receptors like tyrosine kinases. X-ray crystallography or cryo-EM resolves binding modes, while molecular docking (AutoDock Vina) predicts interaction sites .

Q. How is the compound’s stability assessed under varying storage conditions?

- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Stability-indicating assays (e.g., photostability under UV light) identify degradation products. Lyophilization improves long-term storage in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.